Cas no 2227910-62-3 (rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine)

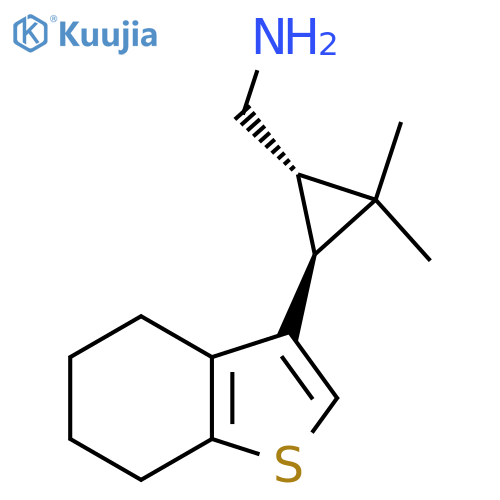

2227910-62-3 structure

商品名:rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine

- rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine

- EN300-1767528

- 2227910-62-3

-

- インチ: 1S/C14H21NS/c1-14(2)11(7-15)13(14)10-8-16-12-6-4-3-5-9(10)12/h8,11,13H,3-7,15H2,1-2H3/t11-,13-/m0/s1

- InChIKey: NILVMPSMTHEUKM-AAEUAGOBSA-N

- ほほえんだ: S1C2CCCCC=2C(=C1)[C@H]1[C@H](CN)C1(C)C

計算された属性

- せいみつぶんしりょう: 235.13947085g/mol

- どういたいしつりょう: 235.13947085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767528-0.1g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 0.1g |

$1508.0 | 2023-09-20 | ||

| Enamine | EN300-1767528-0.25g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1767528-5g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 5g |

$4972.0 | 2023-09-20 | ||

| Enamine | EN300-1767528-0.05g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1767528-0.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 0.5g |

$1646.0 | 2023-09-20 | ||

| Enamine | EN300-1767528-2.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1767528-5.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 5g |

$4972.0 | 2023-05-27 | ||

| Enamine | EN300-1767528-10.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 10g |

$7373.0 | 2023-05-27 | ||

| Enamine | EN300-1767528-1.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 1g |

$1714.0 | 2023-05-27 | ||

| Enamine | EN300-1767528-10g |

rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine |

2227910-62-3 | 10g |

$7373.0 | 2023-09-20 |

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2227910-62-3 (rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量